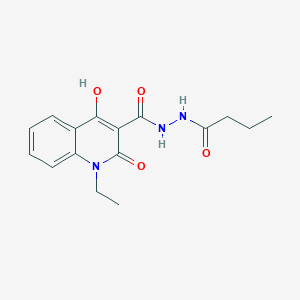
N'-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the quinolone family, which is a privileged scaffold in medicinal chemistry. Quinolones have diverse applications, including antibiotics, antivirals, and anticancer drugs .
- The compound’s systematic name indicates its substituents: butanoyl (C4H7CO-) at the N’ position, ethyl (C2H5-) at the 1 position, and a carbohydrazide group (-CONHNH2) at the 3 position.
N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic methods for this exact compound are not readily available in the literature. we can draw insights from related quinolone derivatives.
- Generally, quinolones are synthesized through multi-step processes involving cyclization, substitution, and oxidation reactions.
- Industrial production methods may vary, but efficient and scalable routes are essential for practical applications.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction. For example, NBS (N-bromosuccinimide) is often used for bromination.
N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: likely undergoes various reactions:
Scientific Research Applications
- This compound’s applications span several fields:
Medicine: Investigate its antibacterial, antiviral, or anti-inflammatory properties.
Chemistry: Explore its reactivity and potential as a building block for other molecules.
Biology: Assess its effects on cellular processes.
Industry: Consider its use in drug development or materials science.
Mechanism of Action
- The exact mechanism remains elusive due to limited data on this specific compound.
- Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this precise structure. related quinolones include ciprofloxacin, norfloxacin, and nalidixic acid.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N'-butanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c1-3-7-12(20)17-18-15(22)13-14(21)10-8-5-6-9-11(10)19(4-2)16(13)23/h5-6,8-9,21H,3-4,7H2,1-2H3,(H,17,20)(H,18,22) |
InChI Key |
BNDSAPUBFJSRMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















